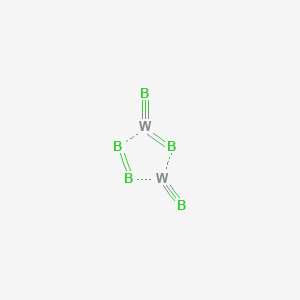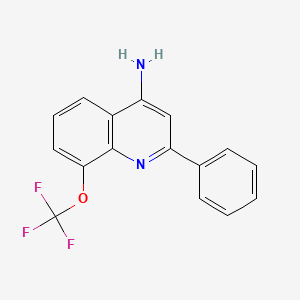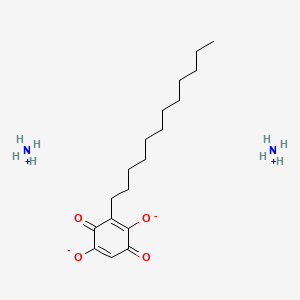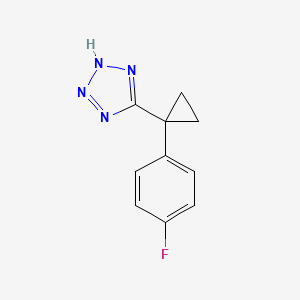
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a cyclopropyl group and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or diiodomethane in the presence of a catalyst such as copper(I) iodide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated cyclopropyl intermediate in the presence of a palladium catalyst.
Formation of the Tetrazole Ring: The final step involves the formation of the tetrazole ring, which can be achieved by reacting the cyclopropyl-fluorophenyl intermediate with sodium azide and a suitable oxidizing agent under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-fluorophenyl)-1H-tetrazole: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
5-(1-(4-chlorophenyl)cyclopropyl)-2H-tetrazole: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.
5-(1-(4-methylphenyl)cyclopropyl)-2H-tetrazole: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole is unique due to the presence of both the fluorophenyl and cyclopropyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, while the cyclopropyl group provides rigidity and influences its three-dimensional conformation .
Propiedades
Número CAS |
1150617-59-6 |
|---|---|
Fórmula molecular |
C10H9FN4 |
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
5-[1-(4-fluorophenyl)cyclopropyl]-2H-tetrazole |
InChI |
InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)10(5-6-10)9-12-14-15-13-9/h1-4H,5-6H2,(H,12,13,14,15) |
Clave InChI |
ZCENUBCKCODCEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=C(C=C2)F)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


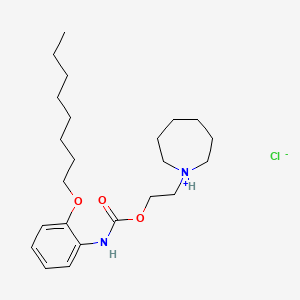
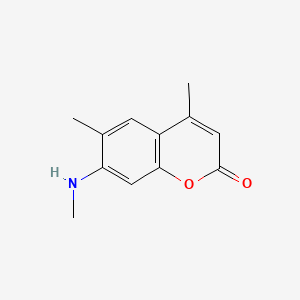
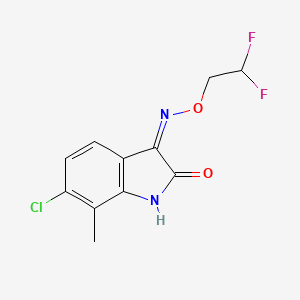
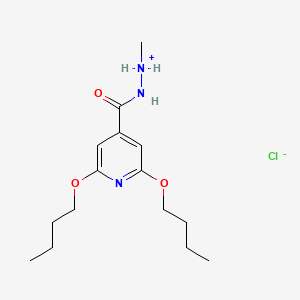
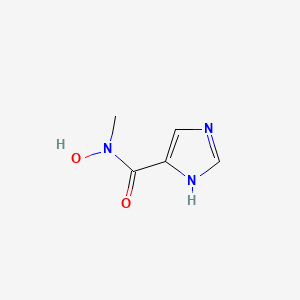
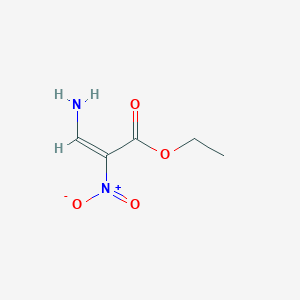
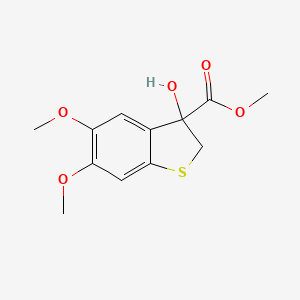
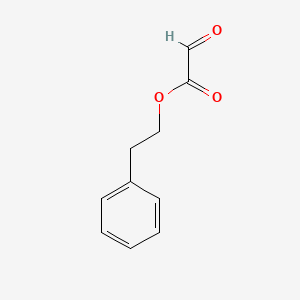
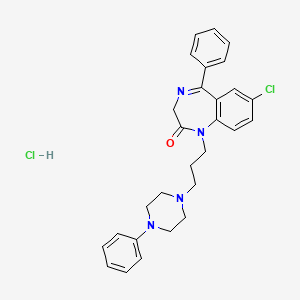

![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
